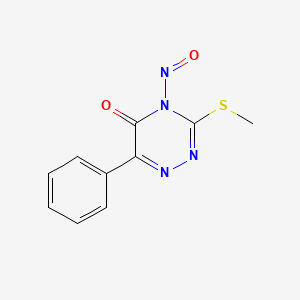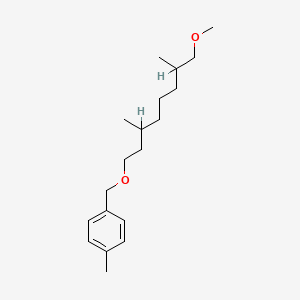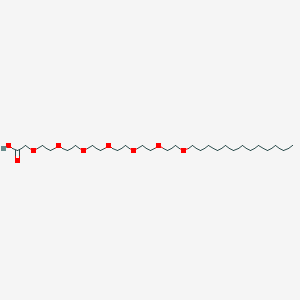
3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-oic acid is a complex organic compound characterized by its long chain structure with multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-oic acid typically involves multi-step organic reactions. One common method includes the stepwise addition of ethylene oxide to a suitable starting material, followed by oxidation to introduce the carboxylic acid group at the terminal position. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-oic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ether linkages in the compound can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Scientific Research Applications
3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-oic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in studying biological membranes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-oic acid involves its interaction with molecular targets through its ether linkages and carboxylic acid group. These interactions can affect various pathways, including enzymatic reactions and membrane permeability. The specific pathways depend on the context in which the compound is used, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-ol: Similar structure but with an alcohol group instead of a carboxylic acid.
3,6,9,12,15,18,21-Heptaoxatetracosan-1-ol: A shorter chain analogue with similar ether linkages.
Uniqueness
3,6,9,12,15,18,21-Heptaoxatetratriacontan-1-oic acid is unique due to its long chain length and multiple ether linkages, which confer specific properties not found in shorter chain analogues. These properties make it particularly useful in applications requiring high molecular weight and specific functional groups.
Properties
CAS No. |
104582-53-8 |
|---|---|
Molecular Formula |
C27H54O9 |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C27H54O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35-24-25-36-26-27(28)29/h2-26H2,1H3,(H,28,29) |
InChI Key |
MPPPYZPOWCOBCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




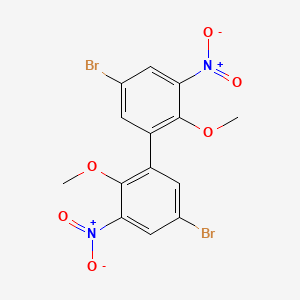



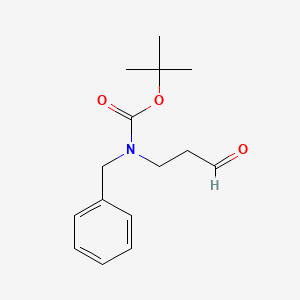
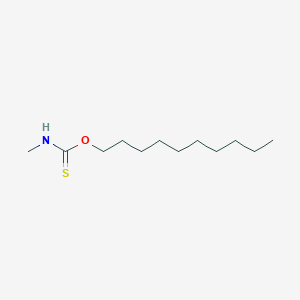
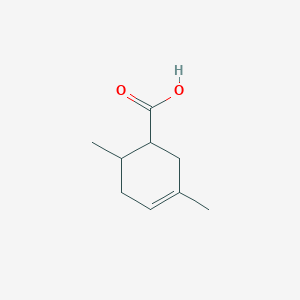
![4-[3-Chloro-4-(2-methylpropoxy)phenyl]-2-methyl-4-oxobutanoic acid](/img/structure/B14342702.png)
![Propan-2-yl 2-({ethoxy[(2-methylbutan-2-yl)amino]phosphoryl}oxy)benzoate](/img/structure/B14342706.png)

